molecular formula C14H19NO5 B8359732 2-(5-Tert-butyl-2-hydroxy-4-nitrophenyl)-2-methylpropanoic acid CAS No. 1246213-44-4

2-(5-Tert-butyl-2-hydroxy-4-nitrophenyl)-2-methylpropanoic acid

Cat. No. B8359732
M. Wt: 281.30 g/mol
InChI Key: XUAAKIUZKRXSEA-UHFFFAOYSA-N
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Patent
US08476442B2

Procedure details

To a mixture of compound 17 (7.3 g, 21.6 mmol) in methanol (180 mL) was added water (18 mL) and NaOH (8.64 g, 216 mmol). The solution was heated and maintained at reflux for 3 days. The solvent was evaporated in vacuo and the residue was dissolved in 140 mL of water. Then the solution was acidified to pH 2 by the addition of 2N HCl. The aqueous phase was extracted with ethyl acetate (100 mL×3), and the combined organic phases were washed with water and brine, dried over anhydrous Na2SO4 and then concentrated to give compound 18 as a yellow solid, which was used in the next reaction without further purification.
Name
compound 17
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.64 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(OC)[O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:5][C:4]=1[C:16]([CH3:21])([CH3:20])[C:17](N)=O.[OH2:25].[OH-:26].[Na+]>CO>[C:12]([C:6]1[C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:3]([OH:2])=[C:4]([C:16]([CH3:20])([CH3:17])[C:21]([OH:26])=[O:25])[CH:5]=1)([CH3:13])([CH3:14])[CH3:15] |f:2.3|

Inputs

Step One
Name
compound 17
Quantity
7.3 g
Type
reactant
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)C(C(=O)N)(C)C)(OC)=O
Name
Quantity
180 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
O
Name
Quantity
8.64 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 140 mL of water
ADDITION
Type
ADDITION
Details
Then the solution was acidified to pH 2 by the addition of 2N HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (100 mL×3)
WASH
Type
WASH
Details
the combined organic phases were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=CC(=C(C1)C(C(=O)O)(C)C)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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